tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution reaction where a pyrimidine derivative is introduced to the pyrrolidine ring.
Attachment of the Tert-butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrimidine-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate: is similar to other pyrrolidine and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. This combination imparts unique chemical properties and potential biological activities that are not found in simpler analogs.
Properties
CAS No. |
1353945-25-1 |
---|---|
Molecular Formula |
C14H21N3O2S |
Molecular Weight |
295.4 |
Purity |
0 |
Origin of Product |
United States |
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